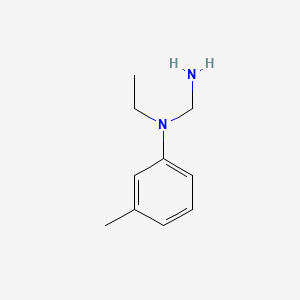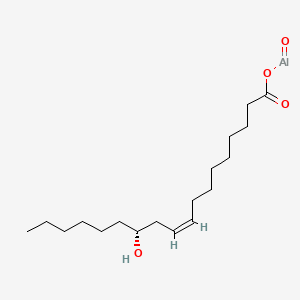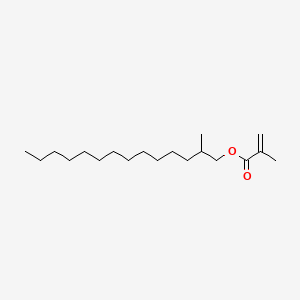
2-Methyltetradecyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyltetradecyl methacrylate is an organic compound with the molecular formula C19H36O2. It is an ester derived from methacrylic acid and 2-methyltetradecanol. This compound is part of the methacrylate family, which is known for its applications in polymer chemistry, particularly in the production of various types of plastics and resins .
準備方法
Synthetic Routes and Reaction Conditions
2-Methyltetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyltetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the pure compound .
化学反応の分析
Types of Reactions
2-Methyltetradecyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.
Common Reagents and Conditions
Polymerization: Free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions with water are required for hydrolysis.
Major Products Formed
Polymerization: Polymers and copolymers of methacrylate.
Hydrolysis: Methacrylic acid and 2-methyltetradecanol.
科学的研究の応用
2-Methyltetradecyl methacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biomedical Applications: Polymers derived from this compound are explored for use in drug delivery systems and medical devices due to their biocompatibility.
Industrial Applications: This compound is used in the production of specialty plastics and resins that require specific mechanical and thermal properties.
作用機序
The mechanism of action of 2-methyltetradecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group in the compound can form free radicals under the influence of initiators, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high strength, flexibility, and resistance to chemicals .
類似化合物との比較
Similar Compounds
Methyl methacrylate: A widely used methacrylate monomer with similar polymerization properties.
Ethyl methacrylate: Another methacrylate ester with comparable applications in polymer chemistry.
Butyl methacrylate: Known for its use in the production of flexible and impact-resistant polymers.
Uniqueness
2-Methyltetradecyl methacrylate is unique due to its long alkyl chain, which imparts specific hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where water resistance and low surface energy are desired .
特性
CAS番号 |
94158-98-2 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
2-methyltetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(4)16-21-19(20)17(2)3/h18H,2,5-16H2,1,3-4H3 |
InChIキー |
YPJYXIKYLGKKLB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)COC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
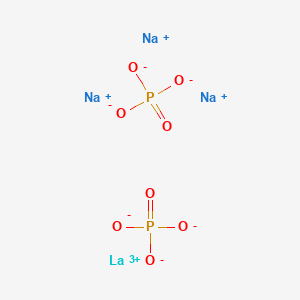
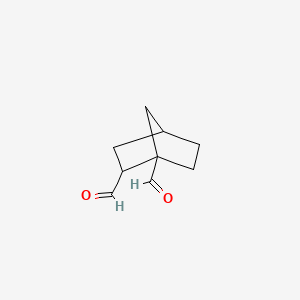
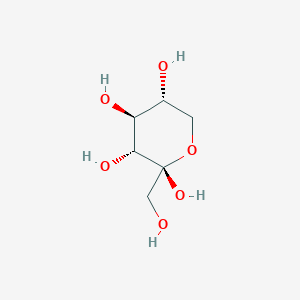
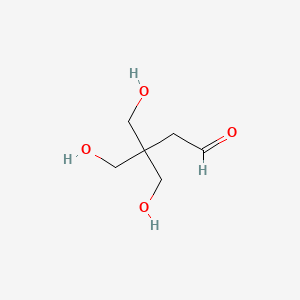
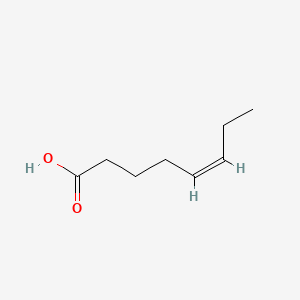
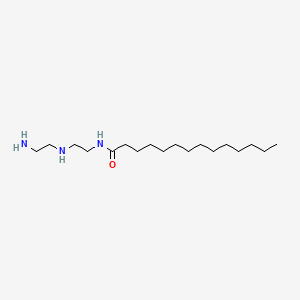
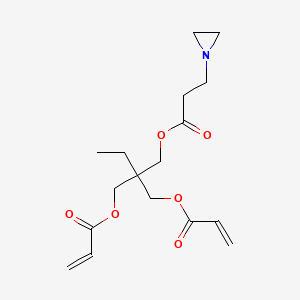
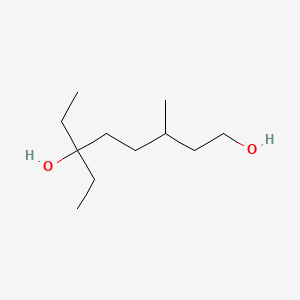
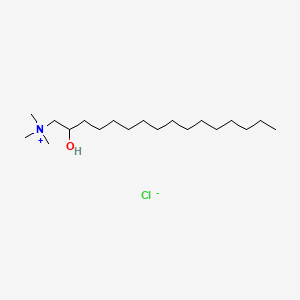
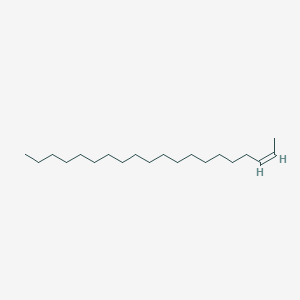
![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
